molecular formula C12H9ClFNO2S B10976569 2-chloro-4-fluoro-N-phenylbenzenesulfonamide

2-chloro-4-fluoro-N-phenylbenzenesulfonamide

Cat. No.: B10976569
M. Wt: 285.72 g/mol
InChI Key: MPERBKKMOUUIFP-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a phenyl group attached to the sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-phenylbenzenesulfonamide typically involves the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-4-fluoro-N-phenylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of antibacterial agents.

    Biological Studies: Investigated for its potential as an enzyme inhibitor.

    Industrial Chemistry: Used in the synthesis of dyes and pigments.

    Material Science: Employed in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-phenylbenzenesulfonamide
  • 2-chloro-N-phenylbenzenesulfonamide
  • 4-chloro-N-phenylbenzenesulfonamide

Uniqueness

2-chloro-4-fluoro-N-phenylbenzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring. This dual substitution enhances its reactivity and allows for a broader range of chemical modifications compared to its mono-substituted counterparts. Additionally, the combination of these substituents can influence the compound’s biological activity, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C12H9ClFNO2S

Molecular Weight

285.72 g/mol

IUPAC Name

2-chloro-4-fluoro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C12H9ClFNO2S/c13-11-8-9(14)6-7-12(11)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H

InChI Key

MPERBKKMOUUIFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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